molecular formula C14H16N2O3S2 B5534101 4-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide

4-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide

Cat. No. B5534101
M. Wt: 324.4 g/mol
InChI Key: ZXCVJBFVQGJBOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of sulfonamide derivatives, including those similar to “4-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide,” involves multi-step reactions starting from selected precursors. For example, Ghorab et al. (2017) detail the synthesis of related compounds from dimethylaminomethylene intermediates, indicating a complex synthesis pathway that involves careful selection of starting materials and reaction conditions to achieve the desired sulfonamide derivatives (Ghorab, Soliman, Alsaid, & Askar, 2017).

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by the presence of the sulfonyl group attached to an aromatic ring, which significantly influences the compound's chemical behavior and interactions. The X-ray crystallography analysis provides insight into the precise arrangement of atoms within the molecule, shedding light on its potential interaction mechanisms (Ghorab, Soliman, Alsaid, & Askar, 2017).

Chemical Reactions and Properties

Sulfonamide derivatives participate in various chemical reactions, reflecting their reactive nature and potential for modification. The functional groups present in these compounds, such as the amine and sulfonyl groups, offer sites for chemical transformations that can alter the compound's properties and enhance its biological activity (Ghorab, Soliman, Alsaid, & Askar, 2017).

Physical Properties Analysis

The physical properties of sulfonamide derivatives, such as solubility, melting point, and crystallinity, are influenced by the molecular structure and the nature of substituents on the aromatic ring. These properties are critical for determining the compound's suitability for various applications, including its formulation into pharmaceutical preparations (Ghorab, Soliman, Alsaid, & Askar, 2017).

Chemical Properties Analysis

The chemical properties of “4-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide” are defined by its functional groups, which dictate its reactivity, biological activity, and interactions with biomolecules. The presence of the sulfonyl and carboxamide groups suggests potential for antimicrobial activity, as these groups are common in drugs targeting bacterial enzymes (Ghorab, Soliman, Alsaid, & Askar, 2017).

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the search results, sulfonamides in general are known to inhibit the growth of bacteria by preventing the synthesis of folic acid, a nutrient necessary for bacterial growth .

Future Directions

While specific future directions for this compound were not found in the search results, sulfonamides and their derivatives continue to be an area of active research due to their wide range of biological activities . For example, one study found that a new Dishevelled 1 inhibitor showed selective inhibition of DVL1 binding and inhibited the growth of HCT116 cells . This suggests potential future directions in the development of new therapeutic agents.

properties

IUPAC Name

4-[(2,5-dimethylphenyl)sulfamoyl]-N-methylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S2/c1-9-4-5-10(2)12(6-9)16-21(18,19)11-7-13(20-8-11)14(17)15-3/h4-8,16H,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXCVJBFVQGJBOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=CSC(=C2)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2,5-dimethylphenyl)sulfamoyl]-N-methylthiophene-2-carboxamide

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